![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide -](/images/structure/BT-5269991.png) 
                            4-[(4-Chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide is a synthetic compound that serves as a key intermediate in the development of potential CCR5 antagonists. [, ] CCR5 antagonists are a class of compounds that block the CCR5 receptor, a protein found on the surface of certain cells, including immune cells. [, ] This receptor plays a crucial role in the entry of the human immunodeficiency virus (HIV) into cells. [, ]
This compound itself is not a CCR5 antagonist but is modified further to produce compounds with potential anti-HIV activity. [, ] Therefore, its role in scientific research is primarily as a building block for developing novel therapeutic agents. [, ]
The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide involves a multi-step process. While the exact details of its synthesis are not explicitly described in the provided literature, a general synthesis route can be inferred from similar compounds. [, ]
This sequence yields the key intermediate, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene. [, ] This intermediate can then react with N-allyl-N-(piperidin-4-yl)benzamide, which itself is synthesized from piperidin-4-one, to form the target compound.
As previously mentioned, 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide itself is not a biologically active compound. [, ] It serves as a precursor molecule for synthesizing potential CCR5 antagonists. [, ] Therefore, discussing its mechanism of action is not applicable in this context.
The primary application of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide in scientific research is as a crucial building block in synthesizing novel CCR5 antagonist molecules. [, ] These antagonists hold promise as potential therapeutic agents for treating HIV infection. [, ]
By modifying the structure of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide, researchers can investigate the structure-activity relationship (SAR) and optimize the properties of the resulting CCR5 antagonists. [, ] Factors considered during optimization include:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1